1-Iodo-3-methoxy-5-nitrobenzene
Overview
Description
1-Iodo-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6INO3 . It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Methoxylation: The addition of a methoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Methoxylation: Methanol and a suitable catalyst.
Iodination: Iodine and a Lewis acid catalyst.
Major Products:
Reduction: 1-Iodo-3-methoxy-5-aminobenzene.
Oxidation: 1-Iodo-3-formyl-5-nitrobenzene.
Scientific Research Applications
1-Iodo-3-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-3-methoxy-5-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of the nitro group makes the benzene ring more susceptible to nucleophilic attack, while the methoxy group can donate electrons, stabilizing the intermediate formed during the reaction. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Iodo-3-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-3-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-Iodo-3-methoxybenzene: Lacks the nitro group, affecting its electrophilic aromatic substitution reactions.
1-Iodo-3,5-dinitrobenzene: Contains an additional nitro group, increasing its reactivity towards nucleophiles.
Uniqueness: The combination of iodine, methoxy, and nitro groups in this compound provides a unique balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
1-iodo-3-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWVCANEDRCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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